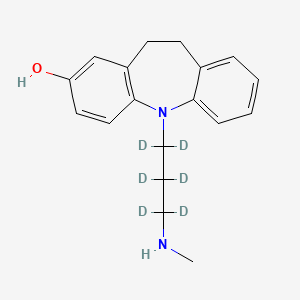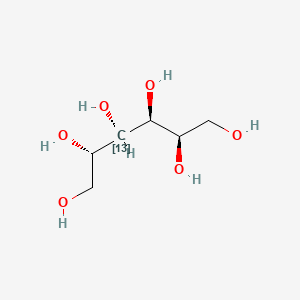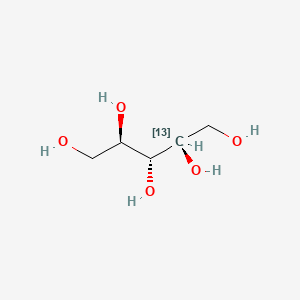
D-Arabitol-13C-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Arabitol-13C-1: is a stable isotope-labeled compound, specifically a 13C-labeled form of D-ArabitolThe 13C labeling makes it particularly useful in scientific research, especially in metabolic studies and tracer experiments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: D-Arabitol can be synthesized through the catalytic reduction of D-lyxose under alkaline conditions using Raney nickel as a catalyst.
Biosynthesis: D-Arabitol can be produced biologically using microorganisms such as Metschnikowia reukaufii and Zygosaccharomyces rouxii. The fermentation process involves optimizing medium composition and fermentation conditions to increase yield. .
Industrial Production Methods: Industrial production of D-Arabitol primarily relies on microbial fermentation due to its cost-effectiveness and environmental benefits. The process involves the use of specific strains of yeast or fungi that can convert glucose or other sugars into D-Arabitol under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: D-Arabitol can undergo oxidation to form D-xylulose or D-arabinose. Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: D-Arabitol can be reduced to form other sugar alcohols, such as xylitol, using reducing agents like sodium borohydride.
Substitution: D-Arabitol can participate in substitution reactions where hydroxyl groups are replaced by other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, esterifying agents.
Major Products:
Oxidation: D-xylulose, D-arabinose.
Reduction: Xylitol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a tracer in metabolic studies due to its 13C labeling, allowing researchers to track its metabolic pathways and interactions .
- Employed in the synthesis of other chemical compounds, such as xylitol and D-xylulose .
Biology:
- Utilized in studies of microbial metabolism, particularly in understanding the metabolic pathways of pentose sugars in yeast and fungi .
- Investigated for its role in the production of biofuels and other value-added bioproducts from lignocellulosic biomass .
Medicine:
- Studied for its potential neurotoxic effects when accumulated in the human body .
- Explored as a low-calorie sweetener for diabetic patients due to its low caloric value and insulin-independent metabolism .
Industry:
Wirkmechanismus
Mechanism of Action: D-Arabitol-13C-1 exerts its effects primarily through its metabolic pathways. In microorganisms, it is metabolized via the pentose phosphate pathway, where it is converted to D-xylulose and subsequently to other intermediates. The 13C labeling allows for precise tracking of these metabolic processes .
Molecular Targets and Pathways:
Pentose Phosphate Pathway: D-Arabitol is converted to D-xylulose, which enters the pentose phosphate pathway.
Enzymes Involved: D-arabitol dehydrogenase, xylulose kinase, and other related enzymes.
Vergleich Mit ähnlichen Verbindungen
Xylitol: Another sugar alcohol with similar properties, used as a low-calorie sweetener.
L-Arabitol: The enantiomer of D-Arabitol, with similar chemical properties but different biological activities.
Sorbitol: A sugar alcohol used in food and pharmaceutical industries as a sweetener and humectant.
Uniqueness:
13C Labeling: The 13C labeling of D-Arabitol-13C-1 makes it unique for use in tracer studies and metabolic research.
Metabolic Pathways: D-Arabitol has distinct metabolic pathways compared to other sugar alcohols, making it valuable for specific biochemical studies
Eigenschaften
Molekularformel |
C5H12O5 |
|---|---|
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
(2R,3R,4R)-(213C)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m1/s1/i3+1/t3-,4-,5+ |
InChI-Schlüssel |
HEBKCHPVOIAQTA-PSKBJHQASA-N |
Isomerische SMILES |
C([C@H]([C@H]([13C@@H](CO)O)O)O)O |
Kanonische SMILES |
C(C(C(C(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


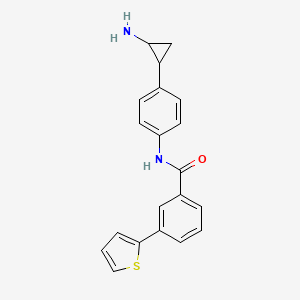
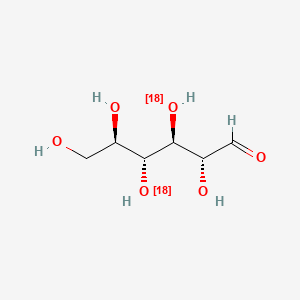
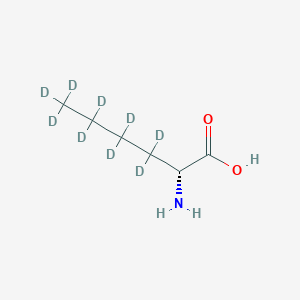
![18-Hydroxy-17-nitro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one](/img/structure/B12406557.png)
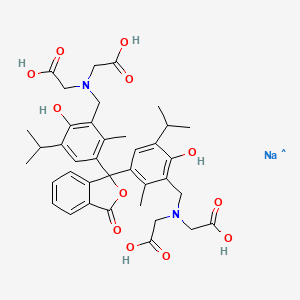
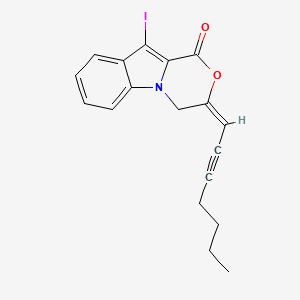
![(2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B12406584.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate](/img/structure/B12406585.png)
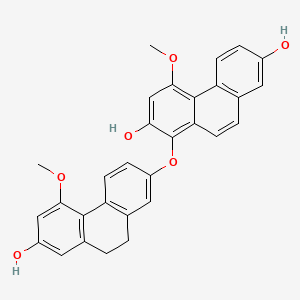
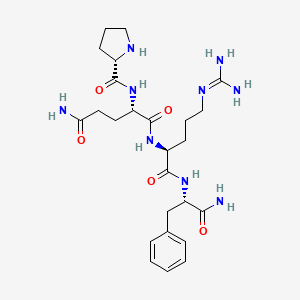

![(2R,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12406607.png)
